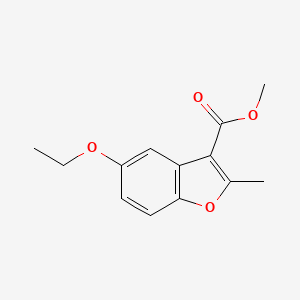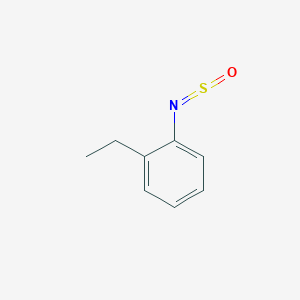![molecular formula C17H12ClN3O4 B2531645 2-[4-[(Z)-2-(4-Chlorphenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]essigsäure CAS No. 924862-23-7](/img/structure/B2531645.png)
2-[4-[(Z)-2-(4-Chlorphenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid is a useful research compound. Its molecular formula is C17H12ClN3O4 and its molecular weight is 357.75. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die synthetisierten Derivate dieser Verbindung wurden auf ihre in-vitro-antimikrobielle Aktivität gegen sowohl bakterielle (grampositive und gramnegative) als auch fungale Spezies untersucht. Die Ergebnisse zeigen, dass bestimmte Derivate, wie z. B. die Verbindungen d1, d2 und d3, vielversprechende antimikrobielle Wirkungen aufweisen . Diese Ergebnisse sind entscheidend im andauernden Kampf gegen arzneimittelresistente Krankheitserreger.
Antikrebs-Potenzial
Krebs stellt eine bedeutende globale Gesundheitsherausforderung dar, und es werden dringend neue therapeutische Ansätze benötigt. Verbindungen, die von diesem Molekül abgeleitet sind, wurden auf ihre Antikrebsaktivität gegen östrogenrezeptor-positive humane Brustadenokarzinom-Krebszellen (MCF7) untersucht. Bemerkenswerterweise zeigten die Verbindungen d6 und d7 eine potente Aktivität gegen Brustkrebszelllinien . Diese Ergebnisse unterstreichen das Potenzial dieser Verbindung in der Krebsbehandlung.
Molekular-Docking-Studien
Um den Bindungsmodus aktiver Verbindungen zu verstehen, wurden Molekular-Docking-Studien durchgeführt. Die Verbindungen d1, d2, d3, d6 und d7 zeigten günstige Docking-Scores innerhalb der Bindungstaschen ausgewählter Proteinstrukturen (PDB-IDs: 1JIJ, 4WMZ und 3ERT). Diese Ergebnisse deuten darauf hin, dass diese Derivate als Leitstrukturen für ein rationales Wirkstoffdesign dienen könnten .
Eigenschaften des Thiazol-Kerns
Der heterocyclische Thiazol-Kern, der in dieser Verbindung vorhanden ist, wurde mit verschiedenen medizinischen Eigenschaften in Verbindung gebracht, darunter entzündungshemmende, antibakterielle, antifungale, antituberkulöse und antitumorale Aktivitäten. Thiazol-Derivate blockieren die bakterielle Lipidbiosynthese und zeigen antimikrobielle Wirkungen gegen verschiedene Bakterienarten .
Zusammenfassend lässt sich sagen, dass 2-[4-[(Z)-2-(4-Chlorphenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]essigsäure vielversprechend für die antimikrobielle Therapie, die Krebsbehandlung und das rationale Wirkstoffdesign ist. Ihre einzigartige Struktur und pharmakologische Aktivitäten machen sie zu einem spannenden Gegenstand der wissenschaftlichen Forschung . 🌟
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information about the compound’s targets, it’s difficult to say how it interacts with them.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration
Result of Action
Indole derivatives can have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)diazenyl]-1-hydroxy-3-oxoisoquinolin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-10-5-7-11(8-6-10)19-20-15-12-3-1-2-4-13(12)16(24)21(17(15)25)9-14(22)23/h1-8,24H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFJEXRZYONVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=C2C=C1)O)CC(=O)O)N=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122532 |
Source


|
| Record name | 4-[2-(4-Chlorophenyl)hydrazinylidene]-3,4-dihydro-1,3-dioxo-2(1H)-isoquinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924862-23-7 |
Source


|
| Record name | 4-[2-(4-Chlorophenyl)hydrazinylidene]-3,4-dihydro-1,3-dioxo-2(1H)-isoquinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

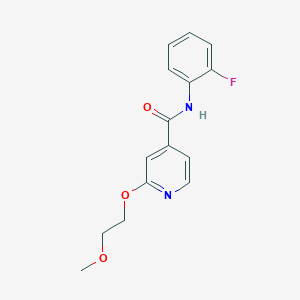
![1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2531566.png)
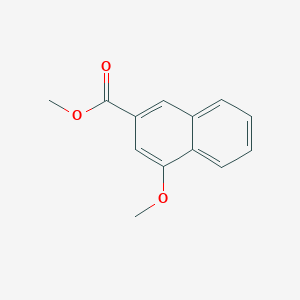
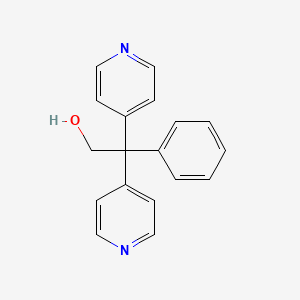
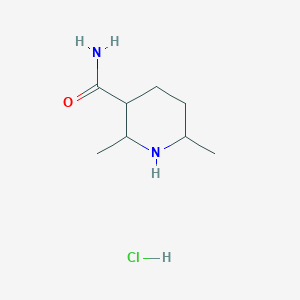
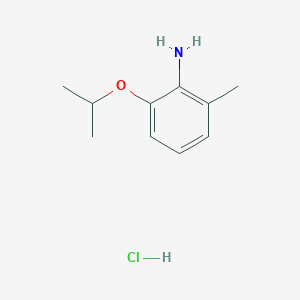
![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)
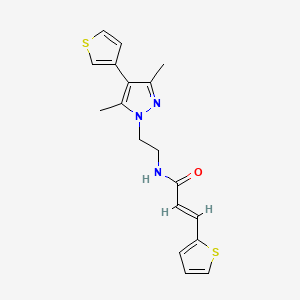
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)
![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)
